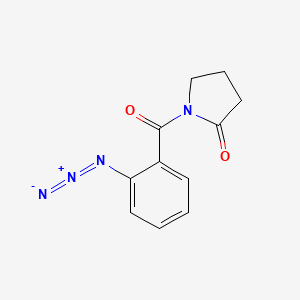
2-Pyrrolidinone, 1-(2-azidobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is a specialized organic compound that features a pyrrolidinone ring substituted with an azidobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- typically involves the acylation of 2-pyrrolidinone with 2-azidobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-(2-azidobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-(2-azidobenzoyl)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran.
Major Products
Reduction: Formation of 2-Pyrrolidinone, 1-(2-aminobenzoyl)-.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
2-Pyrrolidinone, 1-(2-azidobenzoyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research in biochemistry and molecular biology.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: The parent compound without the azidobenzoyl group.
N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.
2-Pyrrolidinone, 1-(2-bromobenzoyl)-: A similar compound with a bromobenzoyl group instead of an azidobenzoyl group.
Uniqueness
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it particularly valuable in the synthesis of complex molecules and materials that require precise functionalization.
特性
CAS番号 |
125659-45-2 |
|---|---|
分子式 |
C11H10N4O2 |
分子量 |
230.22 g/mol |
IUPAC名 |
1-(2-azidobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-9-5-2-1-4-8(9)11(17)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 |
InChIキー |
CDMRDRSOZKAPBE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
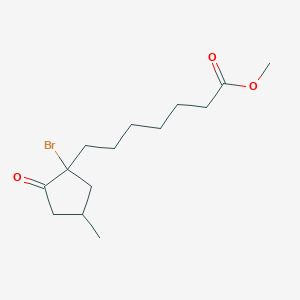
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
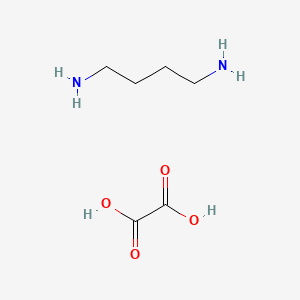
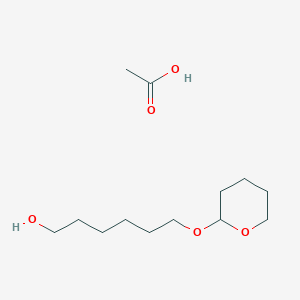
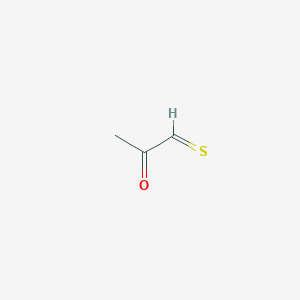
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)


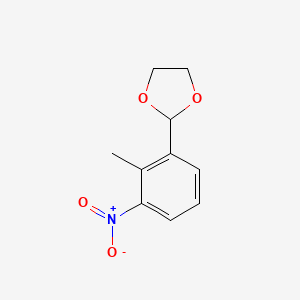
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
